molecular formula C12H11N5 B2554428 N-[(pyridin-4-yl)methyl]pyrazolo[1,5-a]pyrazin-4-amine CAS No. 1989277-07-7

N-[(pyridin-4-yl)methyl]pyrazolo[1,5-a]pyrazin-4-amine

Cat. No.: B2554428
CAS No.: 1989277-07-7
M. Wt: 225.255
InChI Key: GBCVDIVUYHQQFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(pyridin-4-yl)methyl]pyrazolo[1,5-a]pyrazin-4-amine is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound is characterized by a pyrazolo[1,5-a]pyrazine core fused with a pyridine ring, making it a versatile scaffold for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(pyridin-4-yl)methyl]pyrazolo[1,5-a]pyrazin-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates followed by condensation with hydrazine . This method provides concise access to the desired pyrazolo[1,5-a]pyrazine derivatives.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-throughput reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[(pyridin-4-yl)methyl]pyrazolo[1,5-a]pyrazin-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the pyridine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-[(pyridin-4-yl)methyl]pyrazolo[1,5-a]pyrazin-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(pyridin-4-yl)methyl]pyrazolo[1,5-a]pyrazin-4-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(pyridin-4-yl)methyl]pyrazolo[1,5-a]pyrazin-4-amine stands out due to its unique combination of a pyrazolo[1,5-a]pyrazine core with a pyridine ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-(pyridin-4-ylmethyl)pyrazolo[1,5-a]pyrazin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5/c1-4-13-5-2-10(1)9-15-12-11-3-6-16-17(11)8-7-14-12/h1-8H,9H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBCVDIVUYHQQFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CNC2=NC=CN3C2=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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